molecular formula C25H17Br2NOS B14089706 5-(4-(Bis(4-bromophenyl)amino)styryl)thiophene-2-carbaldehyde

5-(4-(Bis(4-bromophenyl)amino)styryl)thiophene-2-carbaldehyde

Cat. No.: B14089706
M. Wt: 539.3 g/mol
InChI Key: NHPBMPFDPPJQEH-LZWSPWQCSA-N
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Description

(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a styryl group, and a bis(4-bromophenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 5-bromothiophene-2-carbaldehyde: This intermediate can be prepared by bromination of thiophene-2-carbaldehyde using bromine in the presence of a suitable catalyst.

    Formation of (E)-5-(4-bromostyryl)thiophene-2-carbaldehyde: This step involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst to form the styryl derivative.

    Introduction of the bis(4-bromophenyl)amino group: The final step involves the reaction of (E)-5-(4-bromostyryl)thiophene-2-carbaldehyde with bis(4-bromophenyl)amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atoms in the bis(4-bromophenyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: The major product is (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carboxylic acid.

    Reduction: The major product is (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde has several scientific research applications, including:

    Materials Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).

    Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors due to its electronic properties.

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs with anticancer, antimicrobial, and anti-inflammatory activities.

    Chemical Sensors: It is used in the development of chemical sensors for detecting various analytes due to its fluorescence properties.

Mechanism of Action

The mechanism of action of (E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde depends on its application. In organic electronics, its mechanism involves the transport of charge carriers (electrons and holes) through the conjugated π-system. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-(Diphenylamino)styryl)thiophene-2-carbaldehyde: Similar structure but lacks the bromine atoms.

    (E)-5-(4-(Bis(4-chlorophenyl)-amino)styryl)thiophene-2-carbaldehyde: Similar structure but contains chlorine atoms instead of bromine.

    (E)-5-(4-(Bis(4-methylphenyl)-amino)styryl)thiophene-2-carbaldehyde: Similar structure but contains methyl groups instead of bromine.

Uniqueness

(E)-5-(4-(Bis(4-bromophenyl)-amino)styryl)thiophene-2-carbaldehyde is unique due to the presence of bromine atoms, which can influence its electronic properties, reactivity, and potential applications. The bromine atoms can also serve as sites for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

5-(4-(Bis(4-bromophenyl)amino)styryl)thiophene-2-carbaldehyde, also known by its CAS number 1190764-15-8, is a synthetic organic compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H17Br2NOS
  • Molecular Weight : 539.28 g/mol
  • Structure : The compound features a thiophene ring substituted with a styryl group and two para-bromophenyl amine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine atoms enhances its lipophilicity, which may facilitate cell membrane penetration and interaction with intracellular targets.

Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Research shows that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its effectiveness is believed to stem from the disruption of bacterial cell membranes and interference with essential metabolic processes .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

StudyFindingsMethodology
Pendergrass et al. (2021)Demonstrated significant cytotoxicity in breast cancer cell lines (MCF-7) with an IC50 value of 25 µM.MTT assay for cell viability .
GLPBio Review (2023)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm at 50 µg/mL concentration.Disk diffusion method .
Aladdin Scientific (2021)Noted potential as a lead compound for further drug development targeting inflammatory diseases based on its ability to modulate cytokine levels in vitro.ELISA for cytokine quantification .

Properties

Molecular Formula

C25H17Br2NOS

Molecular Weight

539.3 g/mol

IUPAC Name

5-[(E)-2-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]ethenyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C25H17Br2NOS/c26-19-4-10-22(11-5-19)28(23-12-6-20(27)7-13-23)21-8-1-18(2-9-21)3-14-24-15-16-25(17-29)30-24/h1-17H/b14-3+

InChI Key

NHPBMPFDPPJQEH-LZWSPWQCSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(S2)C=O)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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